4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate
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Overview
Description
4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate is a complex organic compound characterized by its unique structural features It contains a phenyl ring substituted with a methanesulfonylcarbamoyl group and a trifluoromethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted phenyl compound.
Introduction of Methanesulfonylcarbamoyl Group: This step involves the reaction of the phenyl compound with methanesulfonyl chloride and a suitable base, such as triethylamine, to introduce the methanesulfonylcarbamoyl group.
Introduction of Trifluoromethanesulfonate Group: The final step involves the reaction of the intermediate compound with trifluoromethanesulfonic anhydride in the presence of a base, such as pyridine, to introduce the trifluoromethanesulfonate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The methanesulfonylcarbamoyl group can be reduced under specific conditions to yield different products.
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted phenyl derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including as a precursor for drug development.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The methanesulfonylcarbamoyl group can interact with biological molecules, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl methanesulfonate
- 4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl tosylate
- 4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl mesylate
Uniqueness
4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which is a strong electron-withdrawing group and an excellent leaving group. This makes the compound highly reactive in nucleophilic substitution reactions, distinguishing it from similar compounds that may have less reactive leaving groups.
Properties
CAS No. |
1330128-70-5 |
---|---|
Molecular Formula |
C11H12F3NO6S2 |
Molecular Weight |
375.3 |
Purity |
95 |
Origin of Product |
United States |
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